2-Amino-4,6-dimethoxybenzoic acid (CAS 21577-57-1), also known as 4,6-dimethoxyanthranilic acid, is a highly specialized, electron-rich aromatic building block primarily utilized in the synthesis of advanced heterocyclic active pharmaceutical ingredients (APIs) [1]. Featuring two electron-donating methoxy groups at the 4- and 6-positions, this compound exhibits distinct steric and electronic properties compared to standard anthranilic acid. In industrial and medicinal chemistry procurement, it is the definitive starting material for constructing 5,7-dimethoxyquinazolin-4(3H)-one cores, which are the foundational scaffolds for BET bromodomain inhibitors such as Apabetalone (RVX-208) and emerging dual BRD4/CK2 anticancer agents [2]. Its high solubility in polar aprotic solvents and compatibility with mild amidation conditions make it a highly practical choice for scale-up manufacturing.
Substituting 2-amino-4,6-dimethoxybenzoic acid with unsubstituted anthranilic acid or mono-methoxy analogs (such as 2-amino-4-methoxybenzoic acid) results in catastrophic failure in downstream API efficacy [1]. In the context of BET bromodomain (BRD4) inhibitors, the dual methoxy groups are not merely tunable auxochromes; they are strict structural requirements that participate in a highly specific, water-mediated hydrogen bond network with key residues in the target binding pocket [2]. Removing even one methoxy group collapses this interaction, leading to a multi-fold drop in target affinity. Furthermore, attempting to synthesize this compound in-house from upstream precursors like 3,5-dimethoxyaniline forces chemists through a low-yield, harsh oxidative ring-opening of an isatin intermediate, making direct procurement of the pre-formed acid the only viable strategy for efficient scale-up [1].
When synthesizing the critical 2-amino-4,6-dimethoxybenzamide intermediate, starting from the upstream precursor 3,5-dimethoxyaniline requires a multi-step route involving the formation of an unstable isatin intermediate. The subsequent oxidative ring-opening of this isatin using hydrogen peroxide and sodium hydroxide is a severe bottleneck, typically yielding only 34% of the desired acid[1]. By directly procuring 2-amino-4,6-dimethoxybenzoic acid, chemists completely bypass this harsh, low-yield step and can proceed immediately to amide coupling (e.g., via EDCI/HOBt and ammonium hydroxide), which proceeds smoothly at room temperature.
| Evidence Dimension | Synthetic yield of the benzoic acid intermediate step |
| Target Compound Data | 100% (Direct procurement of the target compound) |
| Comparator Or Baseline | De novo synthesis from 3,5-dimethoxyaniline |
| Quantified Difference | Avoids a 34% yield bottleneck step involving harsh H2O2/NaOH oxidative cleavage |
| Conditions | Oxidative cleavage of 4,6-dimethoxyisatin at 80 °C vs. direct commercial procurement |
Direct procurement eliminates a major synthetic bottleneck, saving time, reducing hazardous reagent use, and significantly improving overall API yield.
In the development of dual BRD4/CK2 inhibitors for triple-negative breast cancer, the quinazolinone core must be heavily functionalized. Studies demonstrate that utilizing 2-amino-4,6-dimethoxybenzoic acid to build the 5,7-dimethoxyquinazolin-4(3H)-one scaffold yields highly potent compounds (e.g., BRD4 IC50 = 180 nM; CK2 IC50 = 230 nM) [1]. When the 4,6-dimethoxy groups are replaced with single methoxy groups, halogens, or hydrogen (using alternative anthranilic acids), the inhibitory activity against BRD4 is significantly diminished or completely abolished due to the loss of critical pocket interactions.
| Evidence Dimension | Downstream API target inhibition (BRD4 IC50) |
| Target Compound Data | 180 nM (using the 4,6-dimethoxy substituted core) |
| Comparator Or Baseline | Mono-methoxy, halogenated, or unsubstituted analogs |
| Quantified Difference | Significant loss of inhibitory activity (often >10-fold drop) when the 4,6-dimethoxy motif is absent |
| Conditions | In vitro kinase assay for BRD4 (BD2) and CK2 |
Procurement of the exact 4,6-dimethoxy precursor is non-negotiable for achieving the required nanomolar potency in BET inhibitor development.
Structural biology and X-ray crystallography of bromodomain inhibitors reveal that the methoxy groups derived from 2-amino-4,6-dimethoxybenzoic acid are strictly required for target engagement. The 4-methoxy and 6-methoxy groups extend into the ZA channel of the bromodomain, participating in a complex network of hydrogen-bonded water molecules that bridge to the carbonyl of His42 [1]. Unsubstituted anthranilic acid derivatives cannot form this water-mediated interaction, resulting in a failure to stabilize the ligand within the binding pocket.
| Evidence Dimension | Protein-ligand interaction stability |
| Target Compound Data | Forms critical water-mediated H-bonds with His42 via the dimethoxy groups |
| Comparator Or Baseline | Unsubstituted anthranilic acid derivatives |
| Quantified Difference | Unsubstituted derivatives fail to form the water-mediated bridge, preventing stable binding conformation |
| Conditions | X-ray crystallography and molecular docking of quinazolinone-based BET inhibitors |
This structural absolute dictates that buyers cannot substitute this compound with cheaper, less-substituted anthranilic acids without destroying the drug's mechanism of action.
2-Amino-4,6-dimethoxybenzoic acid is the primary industrial starting material for constructing the 5,7-dimethoxyquinazolin-4(3H)-one core of Apabetalone (RVX-208) and related BET inhibitors. Its specific substitution pattern is essential for the API's binding affinity to the BD2 domain of BRD4 [1].
In medicinal chemistry, this compound is utilized to synthesize dual-target inhibitors aimed at overcoming drug resistance in triple-negative breast cancer. The dimethoxy groups provided by this precursor are critical for maintaining nanomolar potency against both BRD4 and CK2 [2].
For process chemistry, directly procuring this acid enables the use of mild peptide-coupling reagents (such as EDCI/HOBt) to produce 2-amino-4,6-dimethoxybenzamide at room temperature, successfully bypassing older, hazardous routes that relied on highly toxic phosgene and isatoic anhydride intermediates [1].
Irritant